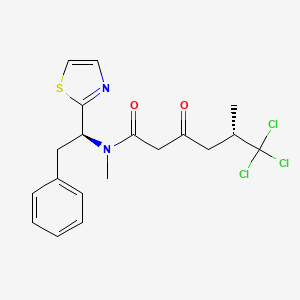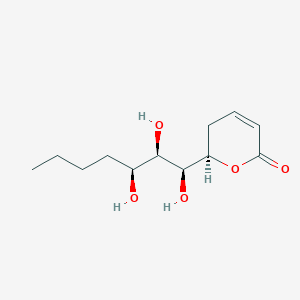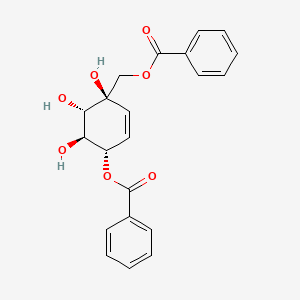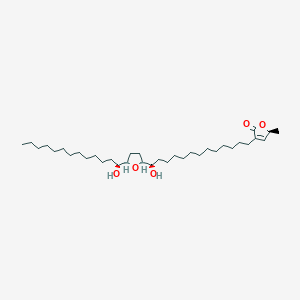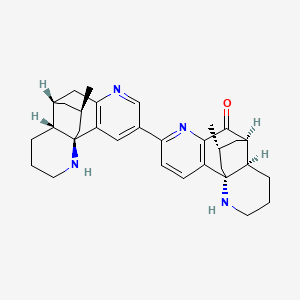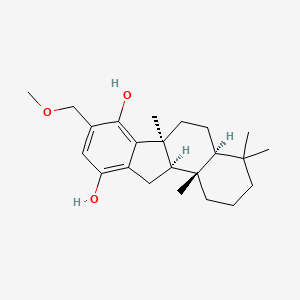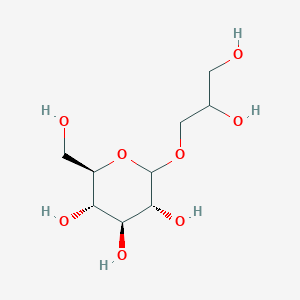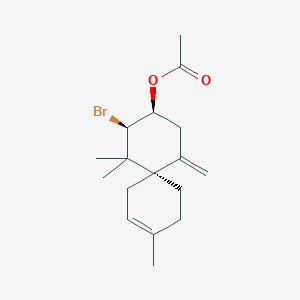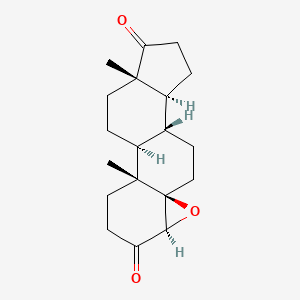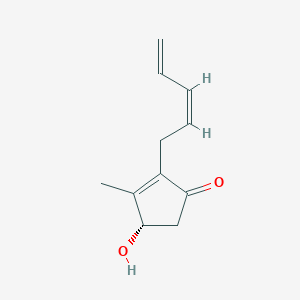
1-Fluoro-3-iodopropane
Descripción general
Descripción
1-Fluoro-3-iodopropane is an organic compound with the molecular formula C3H6FI. It belongs to the family of alkyl halides and is characterized by the presence of both fluorine and iodine atoms attached to a three-carbon propane chain. This compound is a colorless, volatile liquid that is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodopropane can be synthesized through the reaction of iodopropane with hydrogen fluoride. The process involves two main steps:
First Step: Iodopropane is reacted with hydrogen fluoride at a low temperature to produce 1-fluoro-2-iodopropane.
Second Step: The intermediate 1-fluoro-2-iodopropane is then reacted again with hydrogen fluoride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is often stabilized with copper chips to prevent decomposition during storage and handling .
Análisis De Reacciones Químicas
1-Fluoro-3-iodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different substituted propanes.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Addition Reactions: The compound can participate in addition reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Bases: Strong bases like potassium hydroxide are used in elimination reactions.
Catalysts: Copper and other transition metals can be used as catalysts in certain reactions.
Major Products Formed:
Substituted Propanes: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Addition Products: Formed through addition reactions with various reagents.
Aplicaciones Científicas De Investigación
1-Fluoro-3-iodopropane has a wide range of applications in scientific research, including:
Biology: Utilized in biochemical studies to understand the behavior of fluorinated compounds in biological systems.
Industry: Applied in the synthesis of fluorocarbon polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-fluoro-3-iodopropane involves its reactivity with various nucleophiles and bases. The compound’s fluorine and iodine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. In biological systems, it can act as a radioligand, binding to specific molecular targets such as cannabinoid receptors, which can be visualized using PET imaging .
Comparación Con Compuestos Similares
1-Fluoro-3-iodopropane can be compared with other similar compounds, such as:
1-Fluoro-2-iodopropane: An intermediate in the synthesis of this compound, with similar reactivity but different positional isomerism.
3-Fluoropropyl iodide: Another fluorinated iodopropane with similar chemical properties but different applications.
1-Bromo-3-fluoropropane: A brominated analogue with similar reactivity but different halogen substitution.
Uniqueness: this compound is unique due to its dual halogenation, which imparts distinct reactivity and makes it valuable in various synthetic and analytical applications .
Propiedades
IUPAC Name |
1-fluoro-3-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBUZQPPQLQHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-40-8 | |
| Record name | 1-Fluoro-3-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Fluoro-3-iodopropane in the development of PET imaging agents for cocaine receptors?
A1: this compound serves as a crucial building block in the synthesis of [F-18]FPT (Fluorine-18 labeled 2β-carbomethoxy-3β-(4-chlorophenyl)-8-3-fluoropropylnortropane) []. This compound, [F-18]FPT, shows promise as a potential PET imaging agent for mapping cocaine receptor sites in the brain.
Q2: What are the advantages of using Fluorine-18 in PET imaging agents, specifically in the context of studying cocaine receptors?
A2: Fluorine-18 possesses several advantageous properties that make it a desirable radioisotope for PET imaging agents, especially in studying cocaine receptors:
- Short Half-Life: Its relatively short half-life of 110 minutes allows for repeated scanning within a reasonable timeframe, enabling researchers to investigate dynamic processes and receptor binding kinetics [].
- Suitable Imaging Characteristics: Fluorine-18 emits positrons, which, upon annihilation, produce detectable gamma rays. This property facilitates high-resolution PET imaging, allowing for precise localization of cocaine receptors in the brain [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


